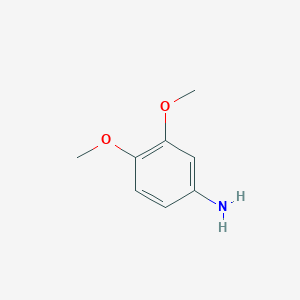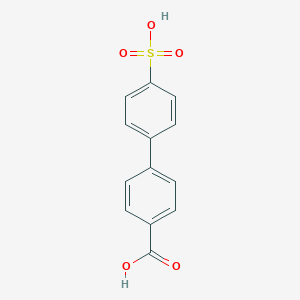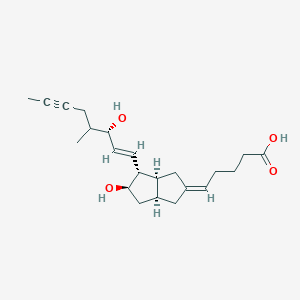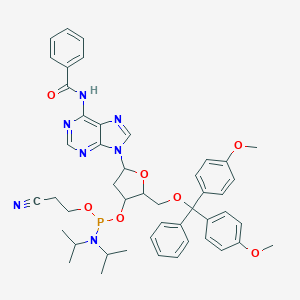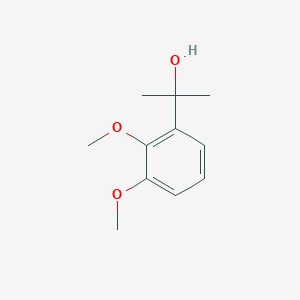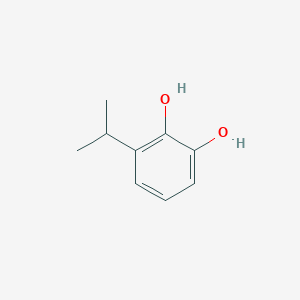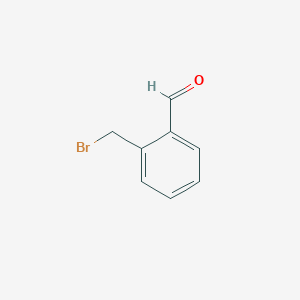
2-(Bromomethyl)benzaldehyde
概要
説明
2-(Bromomethyl)benzaldehyde is a chemical compound with the molecular formula C8H7BrO and a molecular weight of 199.04 . It is used to prepare triiron complexes of PDK, a porphyrin-linked dicarboxylate ligand .
Molecular Structure Analysis
The molecular structure of 2-(Bromomethyl)benzaldehyde consists of a benzene ring with a bromomethyl group (-CH2Br) and an aldehyde group (-CHO) attached .Physical And Chemical Properties Analysis
2-(Bromomethyl)benzaldehyde has a boiling point of 264.6±15.0 °C and a density of 1.524±0.06 g/cm3 . It is a solid substance with a blue color .科学的研究の応用
Synthesis of Heterocyclic Compounds
2-(Bromomethyl)benzaldehyde is utilized in the synthesis of pyrido1,2-bbenzazepine derivatives . These compounds are of interest due to their presence in many natural compounds and drugs, offering a range of biological properties. The synthesis involves reactions with 2-methylpyridines and can lead to compounds with significant cytoprotective properties.
Organic Synthesis
In organic chemistry, 2-(Bromomethyl)benzaldehyde serves as a precursor for substituted benzaldehydes . It’s involved in a two-step, one-pot reduction/cross-coupling procedure, which is a cornerstone in the synthesis of small, highly functionalized molecules crucial for drug design and material science.
Medicinal Chemistry
The compound plays a role in the development of new medicinal compounds, such as the synthesis of biologically active heterocycles . These heterocycles form the backbone of a large percentage of pharmaceutical drugs and are synthesized using green chemistry principles, reducing environmental impact.
Material Science
2-(Bromomethyl)benzaldehyde is used in material science for the synthesis of technical-grade materials . It’s involved in reactions like carbonylative Stille couplings and Knoevenagel condensation, contributing to the creation of new materials with potential industrial applications.
Analytical Chemistry
In analytical chemistry, 2-(Bromomethyl)benzaldehyde is used to synthesize compounds that can be analyzed using techniques like mass spectrometry, IR, and NMR spectroscopy . This aids in understanding the structure and properties of new chemical entities.
Environmental Science
The compound is involved in the green synthesis of heterocycles , which is part of an effort to develop eco-friendly synthetic methods. These methods aim to produce molecules rapidly with excellent yields, using less energy and generating less waste.
Safety and Hazards
作用機序
Target of Action
2-(Bromomethyl)benzaldehyde is a chemical compound used in the synthesis of various complex structures . The primary targets of this compound are α-methylazines and methylazoles .
Mode of Action
The compound interacts with its targets through a series of reactions. The first step involves the alkylation of α-picolines with 2-(bromomethyl)benzaldehyde, leading to the formation of quaternary pyridinium salts . This reaction proceeds in anhydrous Me2CO at room temperature .
Biochemical Pathways
The compound affects the synthesis of various bi(tri)cyclic systems with a condensed pyrrole ring . The route of synthesis of 6H-pyrido1,2-bbenzazepinium salts includes several steps with the possibility of isolating intermediate 1-benzyl-2-methylpyridinium and 11-aryl-11-hydroxy-11,12-dihydro-6H pyrido1,2-bbenzazepinium bromides .
Pharmacokinetics
The compound is soluble in dichloromethane and methanol , which suggests it may have good bioavailability.
Result of Action
The molecular and cellular effects of 2-(Bromomethyl)benzaldehyde’s action are primarily seen in the synthesis of complex structures . For example, it is used in the synthesis of pyrido1,2-bbenzazepines .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2-(Bromomethyl)benzaldehyde. For instance, the efficiency of dehydration of intermediate carbinols increases with the use of protic solvents, an increase in heating time, and in the presence of electron-withdrawing substituents in the benzazepine moiety .
特性
IUPAC Name |
2-(bromomethyl)benzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrO/c9-5-7-3-1-2-4-8(7)6-10/h1-4,6H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVIVWSKQVHYIEI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CBr)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20460147 | |
| Record name | 2-(bromomethyl)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20460147 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Bromomethyl)benzaldehyde | |
CAS RN |
60633-91-2 | |
| Record name | 2-(bromomethyl)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20460147 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(Bromomethyl)benzaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the main synthetic applications of 2-(Bromomethyl)benzaldehyde?
A: 2-(Bromomethyl)benzaldehyde serves as a key starting material for synthesizing various heterocyclic compounds. For example, it reacts with arylhydrazines to produce 2-aryl-1,2-dihydrophthalazines [, ]. Additionally, it can be used to generate o-quinodimethane (o-QDM) intermediates through N-heterocyclic carbene catalysis, leading to the formation of functionalized 1-isochromanones when coupled with ketones like phenylglyoxylates, isatins, or trifluoromethyl ketones []. Furthermore, it reacts with primary amines to yield 2-substituted-isoindoles and 1-aryl-2-substituted-isoindoles [].
Q2: Can you elaborate on the reaction of 2-(Bromomethyl)benzaldehyde with arylhydrazines?
A: The reaction of 2-(Bromomethyl)benzaldehyde with arylhydrazines utilizes potassium carbonate (K₂CO₃) as a base and iron chloride (FeCl₃) as a catalyst in acetonitrile (CH₃CN) at 100°C []. This process yields 2-aryl-1,2-dihydrophthalazines with yields ranging from 60% to 91% []. This transformation is proposed to occur through an intermolecular condensation followed by an intramolecular nucleophilic substitution [].
Q3: How does the structure of 2-(Bromomethyl)benzaldehyde enable these diverse reactions?
A3: The presence of both an aldehyde group and a bromomethyl group on the benzene ring contributes to the reactivity of 2-(Bromomethyl)benzaldehyde. The aldehyde group participates in condensation reactions, while the bromomethyl group, being a good leaving group, facilitates nucleophilic substitutions. This combination allows for the construction of various heterocyclic systems, highlighting the versatility of this compound in organic synthesis.
Q4: Are there other heterocyclic systems that can be synthesized using 2-(Bromomethyl)benzaldehyde?
A: Research indicates that 2-(Bromomethyl)benzaldehyde and its benzophenone analogues are valuable precursors in the synthesis of pyrido[1,2-b][2]benzazepines [, ]. Additionally, they are utilized in creating new acridizinium salts [, ]. These examples further demonstrate the broad utility of 2-(Bromomethyl)benzaldehyde in constructing diverse heterocyclic compounds with potential biological activities.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



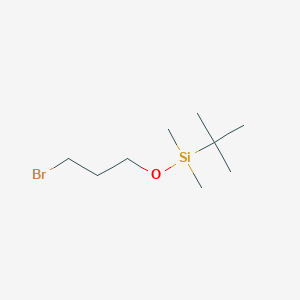
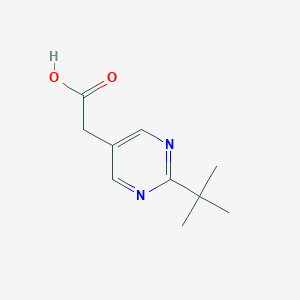


![2-[(2-Methylprop-2-en-1-yl)oxy]benzoic acid](/img/structure/B48928.png)

